

Fmoc-Gly-DL-Ala CAS number and molecular weight

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An In-depth Technical Guide to Fmoc-Gly-DL-Ala

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-Gly-DL-Ala**, a protected dipeptide building block utilized in peptide synthesis. This document details its chemical properties, outlines a general synthesis protocol, and discusses its application in the construction of peptide chains.

Core Data Presentation

The fundamental properties of **Fmoc-Gly-DL-Ala** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	71952-99-3	[1][2]
Molecular Formula	C20H20N2O5	[1]
Molecular Weight	368.40 g/mol	[1]

Introduction to Fmoc-Protected Dipeptides in Synthesis



In the realm of peptide chemistry, the use of N- α -Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS). The Fmoc group provides a base-labile protecting group that can be selectively removed under mild conditions, leaving other protecting groups on the amino acid side chains intact. The use of pre-formed Fmoc-dipeptides, such as **Fmoc-Gly-DL-Ala**, can be advantageous in SPPS. It allows for the introduction of two amino acid residues in a single coupling step, which can save time and potentially improve the purity of the final peptide by reducing the number of synthetic cycles. However, it is important to note that the use of a DL-racemic mixture of alanine means that the resulting peptide will be a mixture of diastereomers, which is generally not suitable for applications requiring specific stereochemistry for biological activity.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **Fmoc-Gly-DL-Ala** is not readily available in the searched literature, a general procedure can be inferred from standard solution-phase peptide coupling methods.

Synthesis of Fmoc-Gly-DL-Ala

This protocol outlines the coupling of Fmoc-glycine to DL-alanine methyl ester, followed by saponification of the ester to yield the final product.

Materials:

- Fmoc-Gly-OH
- DL-Alanine methyl ester hydrochloride
- Coupling agent (e.g., HBTU, HATU)
- Base (e.g., Diisopropylethylamine DIPEA)
- Solvent (e.g., Dimethylformamide DMF)
- Lithium hydroxide (LiOH)
- Methanol (MeOH)



- Water
- Ethyl acetate
- 1N Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- · Anhydrous sodium sulfate

Procedure:

- · Coupling Reaction:
 - Dissolve Fmoc-Gly-OH and DL-Alanine methyl ester hydrochloride in DMF.
 - Add DIPEA to neutralize the hydrochloride and to act as a base for the coupling reaction.
 - Add the coupling agent (e.g., HBTU) to the solution and stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Work-up:
 - Dilute the reaction mixture with ethyl acetate.
 - Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Gly-DL-Ala-OMe.
- Saponification:
 - o Dissolve the crude ester in a mixture of methanol and water.
 - Add a solution of lithium hydroxide in water and stir at room temperature. Monitor the reaction by TLC or LC-MS.



- Once the reaction is complete, acidify the mixture with 1N HCl to a pH of ~2-3.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Fmoc-Gly-DL-Ala.
- Purification:
 - The crude product can be purified by recrystallization or flash chromatography on silica gel.

Incorporation of Fmoc-Gly-DL-Ala in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general steps for coupling **Fmoc-Gly-DL-Ala** onto a solid support resin.

Materials:

- Fmoc-Gly-DL-Ala
- Peptide synthesis resin (e.g., Rink Amide resin)
- DMF
- 20% Piperidine in DMF
- Coupling agent (e.g., HBTU, HATU)
- DIPEA

Procedure:

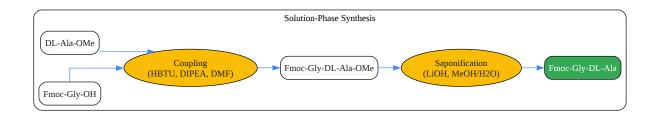
- Resin Swelling: Swell the resin in DMF in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid on the resin.



- Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmocadduct.
- Coupling:
 - Pre-activate a solution of Fmoc-Gly-DL-Ala, a coupling agent (e.g., HBTU), and DIPEA in DMF.
 - Add the activated dipeptide solution to the resin.
 - Agitate the mixture for a sufficient time to ensure complete coupling.
- Washing: Wash the resin with DMF to remove excess reagents.
- Repeat: The cycle of deprotection and coupling can be repeated with the next amino acid until the desired peptide is synthesized.

Logical and Experimental Workflows

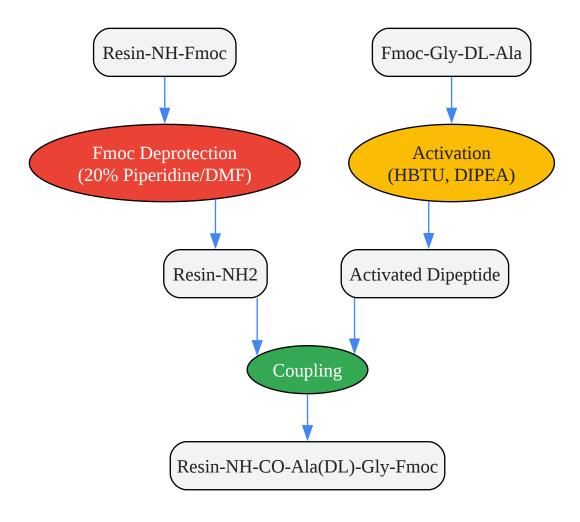
The following diagrams illustrate the key processes involved with **Fmoc-Gly-DL-Ala**.



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Caption: Solution-phase synthesis workflow for **Fmoc-Gly-DL-Ala**.





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Caption: Workflow for coupling Fmoc-Gly-DL-Ala in SPPS.

Signaling Pathways and Biological Activity

There is no information available in the searched literature regarding any direct involvement of **Fmoc-Gly-DL-Ala** in cellular signaling pathways. As a synthetic, protected dipeptide and a racemic mixture, it is not expected to have specific biological activity. Its primary role is as an intermediate in chemical synthesis. Peptides containing the Gly-Ala sequence are widespread in nature and can have various biological roles depending on the overall peptide sequence. However, the presence of both D- and L-alanine would likely render a synthetic peptide containing this building block biologically inactive or with significantly altered activity compared to its natural, stereochemically pure counterpart.

Conclusion



Fmoc-Gly-DL-Ala is a useful, albeit specialized, building block for peptide synthesis. Its primary application lies in the efficient introduction of a Gly-Ala moiety into a peptide chain, particularly in contexts where stereochemical purity at the alanine position is not critical. The standard protocols of Fmoc-based solid-phase peptide synthesis are applicable for its use. Researchers and drug development professionals should consider the implications of introducing a racemic mixture into their target peptides and select this building block accordingly.

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References

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